molecular formula C12H15ClN2O2S B15180635 Carbamothioic acid, (4-chloro-3-((methoxyimino)methyl)phenyl)-, O-(1-methylethyl) ester CAS No. 165549-75-7

Carbamothioic acid, (4-chloro-3-((methoxyimino)methyl)phenyl)-, O-(1-methylethyl) ester

Cat. No.: B15180635
CAS No.: 165549-75-7
M. Wt: 286.78 g/mol
InChI Key: IHKUMDSKBCOMKR-VGOFMYFVSA-N
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Description

Carbamothioic acid, (4-chloro-3-((methoxyimino)methyl)phenyl)-, O-(1-methylethyl) ester is a chemical compound with the molecular formula C_12H_14ClNO_2S. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a methoxyimino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamothioic acid, (4-chloro-3-((methoxyimino)methyl)phenyl)-, O-(1-methylethyl) ester typically involves the reaction of 4-chloro-3-((methoxyimino)methyl)phenylamine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, (4-chloro-3-((methoxyimino)methyl)phenyl)-, O-(1-methylethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamothioic acid, (4-chloro-3-((methoxyimino)methyl)phenyl)-, O-(1-methylethyl) ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Carbamothioic acid, (4-chloro-3-((methoxyimino)methyl)phenyl)-, O-(1-methylethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

    Carbamothioic acid, (4-chloro-3-((methoxyimino)methyl)phenyl)-, O-(1-methylethyl) ester: .

  • This compound .

Uniqueness

This compound is unique due to its specific structural features, such as the chloro-substituted phenyl ring and the methoxyimino group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

165549-75-7

Molecular Formula

C12H15ClN2O2S

Molecular Weight

286.78 g/mol

IUPAC Name

O-propan-2-yl N-[4-chloro-3-[(E)-methoxyiminomethyl]phenyl]carbamothioate

InChI

InChI=1S/C12H15ClN2O2S/c1-8(2)17-12(18)15-10-4-5-11(13)9(6-10)7-14-16-3/h4-8H,1-3H3,(H,15,18)/b14-7+

InChI Key

IHKUMDSKBCOMKR-VGOFMYFVSA-N

Isomeric SMILES

CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)/C=N/OC

Canonical SMILES

CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)C=NOC

Origin of Product

United States

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